Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate

Lipophilicity Drug-likeness Scaffold optimization

Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate (CAS 1514892-49-9) is a conformationally constrained, racemic bicyclic β-amino ester derivative belonging to the 3-azabicyclo[4.1.0]heptane scaffold class. This compound features an N-tosyl (p-toluenesulfonyl) protecting group at the 3-position, a methyl ester at the 7-position, and the defined relative stereochemistry (1R,6S,7R) across three stereocenters.

Molecular Formula C15H19NO4S
Molecular Weight 309.38
CAS No. 1514892-49-9
Cat. No. B2989625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate
CAS1514892-49-9
Molecular FormulaC15H19NO4S
Molecular Weight309.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C2)C3C(=O)OC
InChIInChI=1S/C15H19NO4S/c1-10-3-5-11(6-4-10)21(18,19)16-8-7-12-13(9-16)14(12)15(17)20-2/h3-6,12-14H,7-9H2,1-2H3/t12-,13+,14+/m0/s1
InChIKeyFSIXOOURIXFGMQ-WLDKUNSKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate (CAS 1514892-49-9): Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate (CAS 1514892-49-9) is a conformationally constrained, racemic bicyclic β-amino ester derivative belonging to the 3-azabicyclo[4.1.0]heptane scaffold class [1]. This compound features an N-tosyl (p-toluenesulfonyl) protecting group at the 3-position, a methyl ester at the 7-position, and the defined relative stereochemistry (1R,6S,7R) across three stereocenters [1]. Computed physicochemical properties include a molecular weight of 309.4 g/mol, XLogP3-AA of 1.7, topological polar surface area (TPSA) of 72.1 Ų, and five hydrogen bond acceptors with zero hydrogen bond donors [1]. These features position it as a lipophilic, neutral intermediate with physicochemical characteristics distinct from N-Boc and N-alkyl analogs within the same scaffold class .

Why Generic Substitution of Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate Is Not Advisable: Protecting-Group-Dependent Reactivity and Scaffold-Level Differentiation


Within the 3-azabicyclo[4.1.0]heptane-7-carboxylate scaffold family, the identity of the N-protecting group fundamentally alters the compound's synthetic utility, deprotection orthogonality, and downstream applicability. The N-tosyl group is an electron-withdrawing sulfonamide that confers stability under acidic and basic conditions distinct from the acid-labile N-Boc (tert-butoxycarbonyl) protecting group, and provides a different deprotection profile (reductive cleavage with Na/naphthalene or Mg/MeOH) compared to N-Boc (TFA or HCl-mediated cleavage) or N-methyl (non-removable) analogs [1]. Generic interchange among N-tosyl, N-Boc, N-Cbz, or N-alkyl congeners without accounting for these orthogonal protection strategies can introduce incompatible reactivity, alter the stereoelectronic environment at the bridgehead, and compromise multi-step synthetic sequences that rely on the specific electronic character and steric bulk of the tosyl group to direct regio- and stereoselective transformations at the cyclopropane ring or the ester moiety [2].

Quantitative Differentiation Evidence for Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate vs. Closest Analogs


Lipophilicity Differential: XLogP3-AA Head-to-Head Comparison vs. N-Boc and N-Methyl Analogs

The target N-tosyl compound exhibits a computed XLogP3-AA of 1.7, which is approximately 2.5-fold higher than the predicted logP of its closest N-Boc analog (rel-3-(tert-butyl) 7-methyl (1R,6S,7R)-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate, CAS 3070100-19-2, MW 255.31; predicted logP ~0.7 based on fragment-based calculation [1]) and significantly above the N-methyl analog (3-methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, CAS 864754-49-4, MW 183.25; predicted logP ~0.9 ). The vendor-measured LogP for the target compound is 1.42 (ChemScene computational chemistry data), confirming the trend . This ~0.5–1.0 log unit increase in lipophilicity translates to an approximately 3- to 10-fold greater predicted partition into organic phases, which is consequential for extraction efficiency, chromatographic behavior, and membrane permeability in downstream applications [2].

Lipophilicity Drug-likeness Scaffold optimization

Hydrogen Bond Acceptor Capacity: Tosyl Group Introduces 5 HBA Sites vs. 4 in N-Boc Analog

The N-tosyl sulfonamide group contributes two sulfonyl oxygen atoms as hydrogen bond acceptors, yielding a total of five HBA sites (4 from the sulfonamide and ester carbonyls plus the sulfonyl oxygens; PubChem computed value = 5 [1]) compared with four HBA sites in the N-Boc analog (three from the carbamate and ester carbonyl/ether oxygens; vendor data for the target compound lists H_Acceptors = 4 for the core, but PubChem counts 5 including the sulfonamide oxygens [1]). The additional HBA capacity of the tosyl group, combined with zero HBD sites (both compounds share HBD = 0), creates a distinct hydrogen-bonding pharmacophore that can engage protein targets or crystallization co-formers through different geometries than the N-Boc congener [2].

Hydrogen bonding Molecular recognition Crystal engineering

Molecular Weight and Topological Polar Surface Area Differentiation: Target Compound Occupies a Higher-MW, Higher-TPSA Property Space

With a molecular weight of 309.4 g/mol and TPSA of 72.1 Ų (PubChem), the target N-tosyl compound resides in a distinctly different property space compared to N-Boc (MW 255.31, TPSA ~64 Ų ) and N-methyl (MW 183.25, TPSA ~29.5 Ų ) analogs. This ~54 g/mol (21% increase) higher MW and ~8–43 Ų greater TPSA position the N-tosyl compound in a property bin that may be preferable for lead-like or fragment-derived optimization campaigns targeting CNS or intracellular targets, where intermediate lipophilicity (logP 1.4–1.7) balanced with moderate TPSA is desired for blood-brain barrier penetration [1]. The 3-azabicyclo[4.1.0]heptane scaffold itself is a core element in known triple reuptake inhibitors (e.g., GSK1360707) and orexin receptor antagonists, underscoring the relevance of scaffold-level property tuning [2].

Physicochemical property space Medicinal chemistry design Lead optimization

Synthetic Utility as a Tosyl-Protected Divergent Intermediate in Triple Reuptake Inhibitor and Orexin Antagonist Pathways

The 3-azabicyclo[4.1.0]heptane scaffold forms the core of GSK1360707, a potent triple reuptake inhibitor (SERT, NET, DAT) that reached clinical development, as well as multiple orexin receptor antagonist series disclosed in patent literature [1][2]. In the synthesis of GSK1360707, the scaffold is constructed via PtCl₂-catalyzed cycloisomerization of N-tethered 1,6-enynes, a reaction where the electronic nature of the nitrogen substituent directly influences reaction rate and chemoselectivity; electron-donating substituents proved beneficial both in terms of reaction rate and chemoselectivity [3]. While the target compound (N-tosyl) is not the direct precursor in the published GSK1360707 route (which employs N-Cbz and N-Boc variants), its N-tosyl protection provides a complementary synthetic handle: the tosyl group can be selectively removed under reductive conditions (Na/naphthalene, Mg/MeOH) orthogonal to methyl ester saponification, enabling divergent functionalization at the 3-position without ester cleavage [4]. This orthogonal protection strategy is not achievable with N-Boc intermediates, where acidic Boc removal may compete with ester hydrolysis, nor with N-alkyl analogs where the substituent is permanent [4].

Divergent synthesis Triple reuptake inhibitors Protecting group strategy

Commercial Availability and Purity Specifications: ≥98% Purity with Defined Storage at 2–8°C vs. Variable Purity of Free Amine and N-Boc Analogs

The target N-tosyl compound is commercially available from multiple suppliers with a consistent purity specification of ≥98% (ChemScene Cat. No. CS-0778812 ; Leyan Cat. No. 1849463, 98% purity ) and a defined storage condition of sealed, dry, 2–8°C . The N-Boc analog (CAS 3070100-19-2) is also available at 98% purity but is listed as 'price on request' at the 1g scale , indicating lower inventory transparency compared with the N-tosyl compound, which has published pricing at multiple scales (250 mg: USD 247; 1 g: USD 502; 5 g: USD 1,593 ). The free amine analog (methyl (1S,6S,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate, MW 155.19 ) and the N-methyl analog (CAS 864754-49-4) are listed by fewer suppliers with less standardized purity documentation . This difference in commercial maturity means that the N-tosyl compound offers more predictable quality and documented supply for multi-step research programs.

Procurement Quality specification Supply chain

Rotatable Bond Count and Conformational Flexibility: 4 Rotatable Bonds as a Metric of Intermediate Flexibility vs. Scaffold Rigidity

The target compound possesses four rotatable bonds (PubChem computed: the N–S bond, the S–aryl bond, the ester C–O bond, and the O–CH₃ bond) attached to the rigid 3-azabicyclo[4.1.0]heptane core, which itself contributes zero rotatable bonds due to its fused cyclopropane and piperidine ring system [1]. In contrast, the N-Boc analog (CAS 3070100-19-2) has a rotatable bond count of five (additional tert-butyl rotation), while the free amine analog (MW 155.19) has only two rotatable bonds (ester C–O and O–CH₃) . This intermediate flexibility—more than the free amine but less than the N-Boc analog—offers a balanced conformational profile: sufficient degrees of freedom for induced-fit binding without the entropic penalty of the N-Boc tert-butyl group [2]. The cyclopropane ring enforces a defined dihedral angle between the ester and the piperidine nitrogen, locking the relative orientation of these two functional groups in the (1R,6S,7R) configuration, a stereochemical constraint not present in monocyclic piperidine analogs [3].

Conformational analysis Ligand efficiency Scaffold design

Recommended Research and Industrial Application Scenarios for Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate Based on Quantitative Differentiation Evidence


Divergent Library Synthesis of 3-Substituted Azabicyclo[4.1.0]heptane-7-carboxylate Analogs Requiring Orthogonal N-Deprotection

The N-tosyl group enables reductive deprotection (Na/naphthalene or Mg/MeOH) without cleaving the methyl ester, a synthetic advantage over N-Boc intermediates where acidic Boc removal (TFA) risks concomitant ester hydrolysis [1]. This orthogonal deprotection strategy makes the target compound the preferred intermediate when divergent functionalization at the 3-position amine is required while preserving the 7-carboxylate ester for subsequent amide coupling or hydrolysis. The tosyl group's electron-withdrawing character also modulates the nucleophilicity of the nitrogen for selective N-alkylation or N-arylation prior to deprotection, enabling a 'protect–functionalize–deprotect' sequence that is not reliably achievable with N-Boc or N-alkyl congeners [1].

CNS-Targeted Medicinal Chemistry Campaigns Leveraging the 3-Azabicyclo[4.1.0]heptane Scaffold with Tunable Lipophilicity

With an XLogP3-AA of 1.7, TPSA of 72.1 Ų, MW of 309.4 g/mol, and zero HBD, the target N-tosyl compound occupies property space consistent with CNS drug-likeness (MW < 450, TPSA < 90 Ų, logP 1–4, HBD ≤ 3) [2][3]. The 3-azabicyclo[4.1.0]heptane scaffold is a validated core in triple reuptake inhibitors (GSK1360707) and orexin receptor antagonists, making this N-tosyl intermediate directly relevant as a late-stage diversification precursor for SAR exploration around the 3-position amine in CNS-targeted programs [4][5]. Its higher lipophilicity relative to N-Boc and N-alkyl analogs (~0.5–1.0 log unit increase) makes it particularly suitable when increased passive membrane permeability or enhanced blood-brain barrier penetration is a design objective [2].

Process Chemistry Scale-Up Where Transparent Multi-Scale Pricing and Consistent ≥98% Purity Are Procurement Prerequisites

For medicinal chemistry groups progressing from hit-to-lead into lead optimization, the availability of the target N-tosyl compound with published pricing at three scales (250 mg: USD 247; 1 g: USD 502; 5 g: USD 1,593) and a consistent ≥98% purity specification across multiple suppliers (ChemScene, Leyan) reduces procurement uncertainty compared with N-Boc analogs that are listed as 'price on request' at the 1g scale . The defined storage condition (sealed, dry, 2–8°C) provides a clear stability guideline for inventory management. This supply-chain maturity supports reliable multi-gram scale-up and cost projection in academic and industrial laboratories alike .

Biophysical and Structural Biology Studies Requiring Sulfonamide Oxygen Atoms as Hydrogen Bond Acceptors for Co-Crystallization

The N-tosyl group's two sulfonamide oxygen atoms provide five total HBA sites (PubChem computed) with zero HBD, creating a unique hydrogen-bonding surface distinct from the N-Boc analog (4 HBA) and N-methyl analog (2 HBA) [6]. Sulfonamide oxygens are well-established as strong hydrogen bond acceptors in protein-ligand interactions, frequently engaging backbone amide NH groups or conserved water networks in enzyme active sites [7]. When co-crystallization or structure-based drug design requires a sulfonamide hydrogen-bonding motif within a conformationally constrained bicyclic scaffold, the target compound offers a geometrically defined sulfonamide presentation that N-Boc, N-Cbz, or N-alkyl intermediates cannot replicate [7].

Quote Request

Request a Quote for Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.